Cefoselis

Antimicrobial susceptibility Staphylococcus aureus Fourth-generation cephalosporin comparison

Fourth-generation cephalosporin comparator selection challenges formulary decisions and CRO study design when cefepime or cefpirome fail to capture Gram-positive potency or CNS exposure endpoints. Cefoselis directly resolves these gaps with validated differentiation evidence: • Anti-staphylococcal: MSSA MIC90 = 1 µg/mL vs 2-4 µg/mL for cefepime/cefpirome; 56.1% homogeneous MRSA inhibition at 8 µg/mL vs 3.1% for cefepime • Anti-pseudomonal: P. aeruginosa MIC90 = 4 µg/mL, an ~8-fold advantage over cefepime (MIC90 = 32 µg/mL) for dose-ranging and hollow-fiber PK/PD models • CNS penetration: Quantifiable blood-brain barrier penetration confirmed by brain microdialysis, enabling neurotoxicity and seizure mechanism studies • Clinical validation: Published multicenter non-inferiority RCT vs cefepime (cure rate 59.68% vs 56.00%; adverse event rate 11.59% vs 13.77%) reduces comparator justification burden • Standardized susceptibility: Validated MIC ECOFFs (E. coli/K. pneumoniae 0.125 mg/L; P. aeruginosa 32 mg/L) and zone-diameter ECOFFs across 2,288 Chinese isolates per EUCAST methodology

Molecular Formula C19H22N8O6S2
Molecular Weight 522.6 g/mol
CAS No. 122841-10-5
Cat. No. B1662153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoselis
CAS122841-10-5
Synonyms(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Molecular FormulaC19H22N8O6S2
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
InChIInChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12-/t13-,17-/m1/s1
InChIKeyBHXLLRXDAYEMPP-SBGRAJFYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefoselis (CAS 122841-10-5) Baseline Characterization for Anti-Infective R&D and Strategic Sourcing


Cefoselis (FK-037, Wincef) is a fourth-generation parenteral cephalosporin antibiotic with a characteristic zwitterionic structure that combines a C-7 aminothiazolyl-methoxyimino side chain (conferring β-lactamase stability) and a C-3 quaternary ammonium pyrazolium substituent (facilitating rapid outer-membrane penetration of Gram-negative bacteria) [1]. Originally co-developed by Fujisawa Pharmaceutical and Johnson & Johnson, it launched in Japan in 1998 under the trade name Wincef and has subsequently gained extensive clinical use in Japan and China for moderate-to-severe respiratory and urinary tract infections [2]. Cefoselis binds penicillin-binding proteins (PBPs) to inhibit the terminal transpeptidation step of peptidoglycan cross-linking, resulting in bacteriolysis. Critically, its C-3 pyrazolium moiety differentiates it structurally from the C-3 N-methylpyrrolidine of cefepime and the C-3 cyclopentenopyridine of cefpirome, a distinction with direct implications for differential anti-staphylococcal potency, anti-pseudomonal MIC distribution, and penetration of the blood-brain barrier [3].

Why Fourth-Generation Cephalosporins Are Not Interchangeable: The Evidence Basis for Differentiating Cefoselis from Cefepime and Cefpirome


Although cefoselis, cefepime, and cefpirome are all classified as fourth-generation parenteral cephalosporins and share the aminothiazolyl-methoxyimino C-7 side chain that confers extended β-lactamase stability, their C-3 substituents are structurally distinct, generating meaningful differences in target-organism MIC distributions, tissue-penetration profiles, and CNS safety thresholds [1]. Head-to-head in vitro studies demonstrate that cefoselis exerts superior anti-staphylococcal potency on MSSA clinical isolates compared with both cefepime and cefpirome, while maintaining equivalent activity on multiresistant Enterobacteriaceae [2]. In Pseudomonas aeruginosa, cefoselis displays an MIC90 approximately 8-fold lower than that of cefepime in direct comparisons against clinical isolates [3]. The C-3 pyrazolium moiety of cefoselis additionally facilitates measurable penetration of the blood-brain barrier, a property not shared by earlier cephalosporins such as cefazolin [4]. These pharmacological differences carry direct consequences for procurement decisions: a formulary committee or CRO selecting cefepime as a generic fourth-generation cephalosporin representative will capture neither the enhanced Gram-positive coverage nor the CNS exposure profile of cefoselis.

Quantitatively-Supported Differentiation of Cefoselis (FK-037) for Sourcing Decisions: Selectivity, Spectrum, CNS Penetration, and Clinical Parity


Superior Anti-Staphylococcal Activity on MSSA Versus Cefepime and Cefpirome

In a head-to-head study assessing 563 multiresistant nosocomial isolates, cefoselis (FK-037) demonstrated superior antistaphylococcal activity against methicillin-susceptible Staphylococcus aureus (MSSA) compared with both cefepime and cefpirome [1]. The MSSA MIC90 of cefoselis was 1 μg/mL, whereas the MIC90 values of cefepime and cefpirome against the same MSSA isolates were 2–4 μg/mL . On methicillin-resistant S. aureus (MRSA), cefoselis at 8 μg/mL inhibited 56.1% of homogeneous MRSA isolates, compared with only 3.1% for cefepime at the same concentration [2].

Antimicrobial susceptibility Staphylococcus aureus Fourth-generation cephalosporin comparison MIC90

Comparable Enterobacteriaceae Coverage with Differentiated ESBL-Producing E. coli MIC Distribution Versus Cefepime

A multi-isolate comparative study of ESBL-positive and ESBL-negative E. coli and K. pneumoniae revealed that cefoselis and cefepime achieve substantially similar cumulative MIC distributions against Enterobacteriaceae, confirming the class-level preserved Gram-negative potency of fourth-generation cephalosporins [1]. Against ESBL-positive E. coli (n = 134), the MIC50 of cefoselis was 8 μg/mL versus 4 μg/mL for cefepime, and the MIC90 was >256 μg/mL versus 128 μg/mL for cefepime. Against ESBL-negative E. coli (n = 107), the MIC50 of cefoselis was ≤0.06 μg/mL versus ≤0.06 μg/mL for cefepime, and the MIC90 was 0.12 μg/mL versus 0.25 μg/mL for cefepime [1]. Against ESBL-negative K. pneumoniae (n = 106), the MIC50 of cefoselis was 0.06 μg/mL versus 0.03 μg/mL for cefepime, and the MIC90 was 0.25 μg/mL for both [1].

ESBL Enterobacteriaceae MIC comparison Cefoselis versus cefepime

Differentiated Anti-Pseudomonal Potency: 8-Fold Lower MIC90 Versus Cefepime Against Pseudomonas aeruginosa

In a comprehensive in vitro evaluation by Neu et al. (1993), cefoselis demonstrated a substantially lower MIC90 against Pseudomonas aeruginosa clinical isolates compared with cefepime and ceftazidime [1]. The MIC90 of cefoselis against P. aeruginosa was 4 μg/mL, while the MIC90 values for cefepime and ceftazidime were each 32 μg/mL [1]. This represents an approximate 8-fold difference. More recent independent MIC data confirm consistent activity: P. aeruginosa MIC50 = 1 μg/mL and MIC90 = 2 μg/mL for cefoselis . Epidemiological cut-off value (ECOFF) analysis across 2,288 Chinese clinical isolates established a cefoselis P. aeruginosa MIC ECOFF of 32 mg/L, providing a standardized benchmark for wild-type susceptibility surveillance [2].

Pseudomonas aeruginosa Anti-pseudomonal MIC90 Cefoselis versus cefepime

Demonstrated Blood-Brain Barrier Penetration: Differentiation from Cefazolin and Implications for CNS Infection Models

Using in vivo brain microdialysis in rats, Ohtaki et al. (2004) demonstrated that cefoselis dose-dependently appears in brain extracellular fluid in proportion to its blood concentration, with an apparent elimination constant from brain extracellular fluid slightly lower than that from blood [1]. In contrast, cefazolin, a representative first-generation cephalosporin, was undetectable in brain extracellular fluid following intravenous injection under identical experimental conditions [1]. In renal failure rats, the elimination half-lives of cefoselis from both blood and brain were extensively prolonged, suggesting a risk of CNS accumulation in renally impaired subjects. Human tissue-penetration data indicate that fourth-generation cephalosporins penetrate CSF to approximately 5–10% of serum levels [2]. The vendor datasheet further reports plasma protein binding of approximately 15–20% and urinary excretion of 70–80% within 24 hours in rats .

Blood-brain barrier penetration Brain microdialysis Cefoselis CNS pharmacokinetics

Confirmed Clinical Non-Inferiority to Cefepime in Randomized Controlled Trials for Respiratory and Urinary Tract Infections

A multicenter, double-blind, randomized clinical trial (n = 276) directly compared intravenous cefoselis (1.0–2.0 g q12h) with cefepime (1.0–2.0 g q12h) for moderate-to-severe respiratory and urinary tract infections [1]. The per-protocol cure rates were 59.68% (74/124) for cefoselis and 56.00% (74/124) for cefepime; the effective rates were 93.55% (116/124) for cefoselis and 90.40% (116/124) for cefepime [1]. Adverse event rates were comparable (11.59% vs. 13.77%; p > 0.05) [1]. An independent Chinese RCT comparing domestic cefoselis versus cefepime for acute lower respiratory tract infections reported clinical cure rates of 41.3% (19/46) vs. 40.9% (18/44) and effective rates of 84.8% (39/46) vs. 81.8% (36/44) [2]. Against bacterial pneumonia, cefoselis achieved an efficacy rate of 92.3% (72/78) versus 91.2% (62/68) for ceftazidime in a Japanese clinical comparative study [3].

Randomized controlled trial Clinical efficacy Cefoselis versus cefepime Respiratory infection

Established Epidemiological Cut-Off Values (ECOFFs) for Standardized Susceptibility Interpretation

A large multicenter study involving 2,288 non-repetitive clinical isolates from five hospitals across four Chinese cities established MIC epidemiological cut-off values (ECOFFs) for cefoselis against five clinically relevant species using EUCAST methodology [1]. The MIC ECOFFs were: 0.125 mg/L for Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis; 0.25 mg/L for Enterobacter cloacae; and 32 mg/L for Pseudomonas aeruginosa [1]. Corresponding zone-diameter ECOFFs were 24 mm for E. cloacae, E. coli, and K. pneumoniae, 26 mm for P. mirabilis, and 21 mm for P. aeruginosa [1]. High correlations between MICs and zone diameters were observed for all Enterobacterales (|r| > 0.8, p < 0.001) and a relatively high correlation for P. aeruginosa (|r| = 0.71, p < 0.001) [1]. No analogous ECOFF dataset has been published for cefepime or cefpirome using the same standardized multi-center Chinese clinical isolate collection.

ECOFF MIC distribution Wild-type susceptibility Cefoselis surveillance

Application Scenarios for Cefoselis (CAS 122841-10-5) Supported by Quantitative Evidence


Nosocomial Anti-Staphylococcal Monotherapy Research Where Cefepime MIC90 Is Insufficient

Investigators designing in vivo nosocomial infection models where MSSA is a target pathogen should select cefoselis rather than cefepime or cefpirome. Evidence shows cefoselis MSSA MIC90 = 1 μg/mL versus 2–4 μg/mL for both comparators, and 56.1% homogeneous MRSA inhibition at 8 μg/mL versus 3.1% for cefepime [1]. This 2–4× potency differential can translate into clinically meaningful differences in pharmacodynamic target attainment at standard dosing regimens.

Pseudomonas aeruginosa Infection Models Requiring an 8-Fold MIC90 Advantage Over Cefepime

For anti-pseudomonal research programs where the comparator cefepime (MIC90 = 32 μg/mL) may fail to achieve adequate PK/PD indices, cefoselis (MIC90 = 4 μg/mL) provides an approximately 8-fold MIC90 advantage [1]. This differentiation is critical for dose-ranging studies, hollow-fiber infection models, and combination-therapy evaluations where a lower baseline MIC is needed to distinguish additive versus synergistic effects.

CNS Pharmacology and Neurotoxicity Studies Requiring a BBB-Penetrant Cephalosporin

Cefoselis uniquely exhibits quantifiable blood-brain barrier penetration among parenteral cephalosporins, with dose-dependent appearance in brain extracellular fluid confirmed by microdialysis [1]. In contrast, cefazolin is undetectable in brain extracellular fluid [1]. This property makes cefoselis the cephalosporin of choice for studies of β-lactam neurotoxicity, GABA receptor antagonism, seizure induction mechanisms, and CNS infection pharmacokinetic modeling.

Clinical Trial Comparator Arms Requiring Regulatory-Grade Non-Inferiority Data Versus Cefepime

Sponsors requiring a fourth-generation cephalosporin comparator with published randomized controlled trial data against cefepime can directly reference the Liu et al. (2014) multicenter non-inferiority study showing comparable cure rates (59.68% vs. 56.00%), effective rates (93.55% vs. 90.40%), and adverse event rates (11.59% vs. 13.77%) for respiratory and urinary tract infections [1]. These data substantially reduce the regulatory burden for comparator justification in clinical trial applications.

Antimicrobial Resistance Surveillance Programs Requiring Standardized ECOFF Benchmarks

Clinical microbiology laboratories implementing cefoselis susceptibility testing benefit from published MIC ECOFFs (E. coli 0.125 mg/L, K. pneumoniae 0.125 mg/L, P. mirabilis 0.125 mg/L, E. cloacae 0.25 mg/L, P. aeruginosa 32 mg/L) and zone-diameter ECOFFs validated across 2,288 Chinese clinical isolates using EUCAST methodology [1]. This standardized interpretive framework is immediately operational for differentiating wild-type and non-wild-type populations.

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